molecular formula C6H9ClN2 B13973672 2-(1-chloroethyl)-1-methyl-1H-imidazole

2-(1-chloroethyl)-1-methyl-1H-imidazole

Cat. No.: B13973672
M. Wt: 144.60 g/mol
InChI Key: YSUVHYDMEUHYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-chloroethyl)-1-methyl-1H-imidazole is a chemical building block of significant interest in organic and medicinal chemistry research. Its structure, featuring both an imidazole heterocycle and a reactive chloroethyl side chain, makes it a versatile intermediate for synthesizing more complex molecules. The imidazole ring is a privileged scaffold in pharmacology, found in a wide range of bioactive molecules, including antifungal agents, antibiotics, and anticancer drugs . The primary research value of this compound lies in its potential as an alkylating agent or as a precursor for further functionalization. The chlorine atom on the ethyl group is a good leaving group, enabling this molecule to act as an electrophile in nucleophilic substitution reactions. This allows researchers to tether the 1-methyl-1H-imidazole moiety to other molecular structures, such as in the development of novel molecular hybrids and conjugates. Such hybrids are a modern strategy to create new chemical entities that can overcome issues like antibiotic resistance . In a laboratory setting, this compound could be utilized to create analogs of known bioactive molecules or to build new chemical libraries for high-throughput screening. Its applications extend to the synthesis of ligands for metal complexes and the development of new materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9ClN2

Molecular Weight

144.60 g/mol

IUPAC Name

2-(1-chloroethyl)-1-methylimidazole

InChI

InChI=1S/C6H9ClN2/c1-5(7)6-8-3-4-9(6)2/h3-5H,1-2H3

InChI Key

YSUVHYDMEUHYGY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1C)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development

De Novo Construction of the Imidazole (B134444) Nucleus Incorporating the Chloroethyl Moiety

This strategy focuses on building the imidazole ring from acyclic precursors in a manner that directly installs the required 1-methyl and 2-(1-chloroethyl) groups. This is often achieved by adapting well-established, named reactions for imidazole synthesis.

Classical methods for imidazole synthesis, developed over more than a century, provide a robust foundation for accessing a wide variety of substituted imidazoles. By carefully selecting the starting materials, these time-tested reactions can be tailored to yield the target compound.

The Debus-Radziszewski imidazole synthesis is a multi-component reaction that traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgwikiwand.com This reaction, first reported by Heinrich Debus in 1858, is a powerful tool for creating substituted imidazoles from simple, readily available precursors. ijprajournal.com A key modification for synthesizing N-substituted imidazoles is the replacement of ammonia with a primary amine, which affords the desired substitution pattern in good yields. wikipedia.org

To apply this method for the synthesis of 2-(1-chloroethyl)-1-methyl-1H-imidazole, a specific set of reactants is required. The reaction would proceed via the condensation of a 1,2-dicarbonyl (glyoxal), an aldehyde bearing the chloroethyl moiety (2-chloropropionaldehyde), and a primary amine (methylamine) to install the N-methyl group.

Table 1: Proposed Reactants for Debus-Radziszewski Synthesis

RoleRequired PrecursorStructure
1,2-DicarbonylGlyoxalOHC-CHO
Aldehyde2-ChloropropionaldehydeCH₃CHClCHO
Amine SourceMethylamineCH₃NH₂

The reaction mechanism is thought to occur in two stages. First, the dicarbonyl compound condenses with the amine to form a diimine intermediate. wikipedia.orgscribd.com This intermediate then condenses with the aldehyde to form the final imidazole ring. wikipedia.orgscribd.com The efficiency of this one-pot synthesis highlights the advantages of multi-component reactions in generating molecular complexity rapidly. ijprajournal.com

The Van Leusen imidazole synthesis is another versatile method that allows for the preparation of 1,4,5-trisubstituted imidazoles. tsijournals.com The reaction proceeds through the cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This method is particularly valued for its reliability and the mild conditions under which it can often be performed. tsijournals.com

For the specific target of this compound, this synthesis would require an aldimine formed in situ from the condensation of 2-chloropropionaldehyde and methylamine. This aldimine then reacts with TosMIC in the presence of a base. The mechanism involves the stepwise cycloaddition of the reactive isocyanide carbon and the active methylene (B1212753) group of TosMIC to the carbon-nitrogen double bond of the imine. organic-chemistry.org Subsequent elimination of p-toluenesulfinic acid from the resulting 4-tosyl-2-imidazoline intermediate yields the desired imidazole product. organic-chemistry.org

Table 2: Components for Van Leusen Synthesis Variation

RoleRequired PrecursorFunction
Aldehyde2-ChloropropionaldehydeForms the C2 and attached side chain of the imidazole.
AmineMethylamineForms the N1 of the imidazole ring.
Key ReagentTosylmethyl isocyanide (TosMIC)Provides the C4 and C5 atoms of the imidazole ring.

The Van Leusen reaction can also be performed as a three-component reaction where the aldimine is generated in the same pot, simplifying the procedure. organic-chemistry.org

In the context of synthesizing this compound, a multi-component cyclocondensation strategy would involve the one-pot combination of the necessary building blocks: a source for the C4-C5 fragment (like glyoxal), a source for the C2 atom and its substituent (2-chloropropionaldehyde), and a source for the N1 atom and its substituent (methylamine), along with a second nitrogen source (often ammonium (B1175870) acetate). Such strategies are widely employed in the discovery of pharmacologically active agents due to their ability to rapidly generate libraries of diverse chemical structures. nih.govnih.gov

Targeted Functionalization for Chloroethyl Group Incorporation

An alternative to de novo synthesis is the targeted functionalization of a pre-existing, suitably substituted imidazole ring. This approach is contingent on the availability of the starting imidazole and the ability to selectively functionalize the desired position without affecting other parts of the molecule.

This synthetic route would begin with 1-methyl-2-ethyl-1H-imidazole. The key transformation is the selective chlorination of the ethyl group at the α-position (the carbon atom attached directly to the imidazole ring). This type of reaction typically proceeds via a free-radical mechanism.

Reagents commonly used for such allylic or benzylic-type chlorinations could be adapted for this purpose. The reactivity of the α-position of the ethyl group is enhanced by the adjacent imidazole ring. Potential chlorinating agents include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often used in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation.

Table 3: Potential Conditions for Direct Chlorination

Starting MaterialChlorinating AgentInitiator/ConditionPotential Product
1-methyl-2-ethyl-1H-imidazoleN-Chlorosuccinimide (NCS)AIBN or UV lightThis compound
1-methyl-2-ethyl-1H-imidazoleSulfuryl Chloride (SO₂Cl₂)AIBN or UV lightThis compound

The primary challenge in this approach is achieving regioselectivity. The reaction must be controlled to favor monochlorination at the desired α-position and to avoid over-chlorination or chlorination at other positions on the molecule, such as the imidazole ring itself or the β-position of the ethyl group.

Targeted Functionalization for Chloroethyl Group Incorporation

Nucleophilic Displacement Routes to Install the Chloroethyl Moiety

The introduction of the 1-chloroethyl group at the 2-position of the 1-methyl-1H-imidazole ring can be achieved through nucleophilic displacement reactions. A common strategy involves the conversion of a precursor alcohol, 2-(1-hydroxyethyl)-1-methyl-1H-imidazole, to the desired chloro derivative. This transformation is typically accomplished using a variety of chlorinating agents.

One of the most effective reagents for this conversion is thionyl chloride (SOCl₂). The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the desired product with the liberation of sulfur dioxide and hydrogen chloride gas.

Another viable method involves the use of phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). These reagents are also effective in converting alcohols to alkyl chlorides, though the reaction conditions may need to be optimized to avoid side reactions. The choice of the chlorinating agent and reaction conditions, such as solvent and temperature, is crucial to maximize the yield and purity of this compound.

PrecursorReagentTypical ConditionsProduct
2-(1-hydroxyethyl)-1-methyl-1H-imidazoleThionyl chloride (SOCl₂)Inert solvent (e.g., CH₂Cl₂), 0 °C to room temperatureThis compound
2-(1-hydroxyethyl)-1-methyl-1H-imidazolePhosphorus pentachloride (PCl₅)Inert solvent (e.g., CCl₄), refluxThis compound

Formation of the N-Methyl Imidazole Motif

The formation of the N-methyl imidazole core is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a pre-methylated imidazole precursor or by methylating an existing imidazole ring.

N-alkylation of the imidazole ring is a fundamental transformation in imidazole chemistry. For the synthesis of this compound, if the starting material is 2-(1-chloroethyl)-1H-imidazole, direct methylation on the nitrogen atom is required.

This is typically carried out using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the imidazole nitrogen, forming an imidazolide (B1226674) anion which then acts as a nucleophile to attack the methylating agent. nih.govotago.ac.nz The choice of base and solvent can influence the regioselectivity of the methylation, although for a 2-substituted imidazole, methylation predominantly occurs at the N-1 position. otago.ac.nz

Imidazole SubstrateMethylating AgentBaseTypical Solvent
2-(1-chloroethyl)-1H-imidazoleMethyl iodideSodium hydrideTetrahydrofuran (THF)
2-(1-chloroethyl)-1H-imidazoleDimethyl sulfatePotassium carbonateAcetone

Stereoselective Synthetic Approaches for Chiral Analogs of this compound

The development of stereoselective methods for the synthesis of chiral analogs of this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer.

Asymmetric Construction of the Chiral Center at the 1-Chloroethyl Group

The asymmetric construction of the stereocenter can be approached by the enantioselective reduction of a precursor ketone, 2-acetyl-1-methyl-1H-imidazole, to the corresponding chiral alcohol, followed by a stereospecific chlorination.

A variety of chiral reducing agents can be employed for the asymmetric reduction, including chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane), or catalytic asymmetric hydrogenation using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). The subsequent chlorination with a reagent like thionyl chloride, under conditions that proceed with retention or inversion of configuration, would yield the desired enantiomerically enriched chloro derivative.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry in a synthesis. wikipedia.orgwordpress.comscielo.org.mx In the context of synthesizing chiral analogs of this compound, a chiral auxiliary can be attached to the imidazole ring or to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction.

For example, a chiral auxiliary, such as a chiral oxazolidinone, could be acylated with a 1-methyl-1H-imidazole-2-carboxylic acid derivative. wikipedia.org The resulting chiral imide could then undergo a diastereoselective addition of a methyl group equivalent, followed by reduction and chlorination. Subsequent removal of the chiral auxiliary would afford the enantiomerically enriched target molecule.

Chiral AuxiliaryKey Reaction StepStereochemical Control
Chiral OxazolidinoneDiastereoselective methylationFacial bias from the auxiliary
Evans AuxiliaryAsymmetric alkylationSteric hindrance from the auxiliary

Enantioselective Catalysis in Imidazole Functionalization

Enantioselective catalysis offers a more atom-economical approach to the synthesis of chiral molecules. nih.govnih.gov For the synthesis of chiral this compound, an enantioselective catalytic process could be envisioned for the key C-C bond-forming step that creates the chiral center.

One potential strategy involves the enantioselective addition of a methyl group to 1-methyl-1H-imidazole-2-carbaldehyde. This could be achieved using a chiral organocatalyst or a metal complex with a chiral ligand. For instance, a chiral zinc or titanium catalyst could be used to mediate the asymmetric addition of a methyl nucleophile. The resulting chiral alcohol would then be converted to the chloride.

Another approach could involve the enantioselective alkylation of a 1-methyl-1H-imidazole derivative with a reagent that introduces the 1-chloroethyl group. This would require a chiral catalyst that can differentiate between the two enantiotopic faces of the imidazole substrate or the electrophile.

Catalytic SystemReaction TypePotential Outcome
Chiral Lewis Acid + Methyl NucleophileAsymmetric Methyl AdditionEnantiomerically enriched 2-(1-hydroxyethyl)-1-methyl-1H-imidazole
Chiral Transition Metal ComplexAsymmetric AlkylationEnantiomerically enriched this compound

Advanced Synthetic Techniques and Conditions

Advanced synthetic methodologies provide powerful tools for the efficient and controlled synthesis of functionalized heterocyclic compounds like this compound. These techniques often lead to higher yields, reduced reaction times, and improved product purity.

Metal-Catalyzed Coupling and Cyclization Strategies

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be envisioned for the construction of the 2-ethyl-1-methyl-imidazole scaffold, a precursor to the target molecule. For instance, a palladium- or nickel-catalyzed cross-coupling reaction between a suitable 2-halo-1-methyl-1H-imidazole and an ethylating agent, such as ethylmagnesium bromide or diethylzinc, could forge the crucial carbon-carbon bond at the C2 position of the imidazole ring. Subsequent radical chlorination of the ethyl group would then yield the desired product.

Alternatively, metal catalysts can be employed in the cyclization step to form the imidazole ring itself with the desired substituents already in place. While direct metal-catalyzed synthesis of the target compound is not prominently documented, the principles of metal-catalyzed imidazole synthesis are well-established. For example, copper-catalyzed multicomponent reactions have been shown to be effective in the synthesis of polysubstituted imidazoles.

A plausible, though less direct, metal-catalyzed route could involve the synthesis of 2-acetyl-1-methyl-1H-imidazole. This intermediate could be formed through a metal-catalyzed acylation of 1-methyl-1H-imidazole. The subsequent reduction of the ketone to the corresponding alcohol, 2-(1-hydroxyethyl)-1-methyl-1H-imidazole, followed by chlorination, would provide the final product.

Table 1: Potential Metal-Catalyzed Reactions for Precursor Synthesis

Catalyst SystemReactantsProductPotential Subsequent Step
Pd(PPh₃)₄ or Ni(dppf)Cl₂2-Bromo-1-methyl-1H-imidazole, Ethylmagnesium bromide2-Ethyl-1-methyl-1H-imidazoleRadical chlorination
CuI1-Methyl-1H-imidazole, Acetyl chloride2-Acetyl-1-methyl-1H-imidazoleReduction and Chlorination

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. derpharmachemica.comorientjchem.org The synthesis of this compound could be significantly optimized using this technology, particularly in the chlorination of the precursor alcohol, 2-(1-hydroxyethyl)-1-methyl-1H-imidazole. Conventional heating methods for such chlorination reactions, for instance with thionyl chloride, can often lead to side products and require extended reaction times.

Microwave-assisted chlorination could offer precise temperature control and rapid heating, potentially leading to cleaner reactions and higher yields in a fraction of the time. The optimization of such a process would involve screening various chlorinating agents (e.g., thionyl chloride, oxalyl chloride, phosphorus pentachloride) and reaction parameters such as temperature, irradiation power, and reaction time to maximize the yield of the desired product while minimizing the formation of impurities. The use of a solid-supported reagent in a solvent-free microwave-assisted reaction could further enhance the green credentials of the synthesis. researchgate.net

Table 2: Hypothetical Microwave-Assisted Chlorination Parameters

Chlorinating AgentSolventMicrowave Power (W)Temperature (°C)Time (min)
Thionyl ChlorideDichloromethane100-30040-605-15
Oxalyl ChlorideToluene100-30080-10010-20
PCl₅Solvent-free150-400100-1205-10

Solvent-Free and Green Chemistry Methodologies

The principles of green chemistry encourage the use of synthetic methods that reduce or eliminate the use and generation of hazardous substances. asianpubs.org The synthesis of this compound can be designed with these principles in mind.

A key aspect of a green synthetic approach would be the implementation of solvent-free reaction conditions. researchgate.net For instance, the multicomponent synthesis of the imidazole core can often be performed under solvent-free conditions, sometimes with microwave irradiation, using solid supports impregnated with reagents. researchgate.net

For the crucial chlorination step of 2-(1-hydroxyethyl)-1-methyl-1H-imidazole, a solvent-free approach using a solid-supported chlorinating agent could be explored. This would not only eliminate the need for potentially hazardous solvents but also simplify the work-up procedure, as the excess reagent and byproducts could be easily removed by filtration. The development of such a method would align with the goals of sustainable chemistry by minimizing waste and environmental impact.

Flow Chemistry Applications in Synthesis

Flow chemistry offers numerous advantages for chemical synthesis, including enhanced safety, improved reproducibility, and facile scalability. thalesnano.com The synthesis of this compound could be adapted to a continuous flow process. For example, the N-alkylation of 2-(1-chloroethyl)-1H-imidazole to introduce the methyl group could be performed in a flow reactor packed with a suitable solid base or catalyst. researchgate.net

More strategically, the chlorination of 2-(1-hydroxyethyl)-1-methyl-1H-imidazole is particularly well-suited for a flow chemistry setup. The reaction could be performed by pumping a solution of the alcohol and a chlorinating agent, such as thionyl chloride, through a heated reactor coil. The short residence time in the heated zone would allow for rapid reaction while minimizing the formation of degradation products. The output from the reactor could then be directly quenched and purified in-line, providing a continuous stream of the desired product. This approach would offer precise control over reaction parameters and enhance the safety of handling reactive chlorinating agents. A patent for the preparation of 1-methylimidazole (B24206) describes a fixed-bed continuous flow reaction unit, demonstrating the industrial applicability of this technology to imidazole synthesis. google.com

Table 3: Potential Flow Chemistry Parameters for Chlorination

ReagentsReactor TypeTemperature (°C)Residence Time (min)
2-(1-hydroxyethyl)-1-methyl-1H-imidazole, Thionyl ChlorideHeated Coil Reactor60-1001-5
2-(1-hydroxyethyl)-1-methyl-1H-imidazole, Oxalyl ChloridePacked-Bed Reactor with Solid Base80-1202-10

Chemical Reactivity and Mechanistic Transformations of the Compound

Reactivity of the Chloroethyl Moiety

The 1-chloroethyl group attached to the imidazole (B134444) ring is the primary site of many chemical transformations due to the carbon-chlorine bond's polarity and the relative stability of the resulting intermediates.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

Nucleophilic substitution is a fundamental reaction for haloalkanes, and the chloroethyl group of 2-(1-chloroethyl)-1-methyl-1H-imidazole is expected to undergo such reactions. These substitutions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, with the operative pathway being influenced by factors such as the nature of the nucleophile, the solvent, and the stability of any potential carbocation intermediate. organic-chemistry.org

The SN2 pathway involves a backside attack by a nucleophile on the carbon atom bonded to the chlorine, leading to an inversion of stereochemistry if the carbon is chiral. organic-chemistry.org This concerted mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents.

Conversely, the SN1 pathway involves the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack by the nucleophile. organic-chemistry.org The secondary nature of the carbon bearing the chlorine in this compound suggests that an SN1 mechanism is plausible, particularly with weak nucleophiles in polar protic solvents that can stabilize the carbocation. The proximity of the imidazole ring could potentially stabilize the carbocation through resonance or inductive effects.

Computational studies on similar systems, such as the reaction of imidazole with 2-bromo-1-arylethanone derivatives, have been used to investigate the energetics of nucleophilic substitution reactions involving azole compounds. researchgate.netsemanticscholar.org

Reaction PathwayFavored byNucleophile CharacteristicsSolventIntermediateStereochemistry
SN1 Weak nucleophiles, polar protic solventsWeakPolar Protic (e.g., water, ethanol)CarbocationRacemization
SN2 Strong, unhindered nucleophiles, polar aprotic solventsStrongPolar Aprotic (e.g., acetone, DMSO)Pentacoordinate transition stateInversion

Elimination Reactions (E1 and E2 pathways)

In addition to substitution, the chloroethyl moiety can undergo elimination reactions to form an alkene, in this case, 1-methyl-2-vinyl-1H-imidazole. Similar to substitution reactions, elimination can also proceed through unimolecular (E1) or bimolecular (E2) pathways.

The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, simultaneously with the departure of the chloride ion. nih.gov This pathway is favored by strong, sterically hindered bases. Kinetic studies on analogous systems, such as N-alkyl-N-chlorothenylamines, have demonstrated that these reactions are second-order and proceed via an E2 mechanism. nih.govkorea.ac.kr

The E1 pathway, on the other hand, is a two-step process that begins with the formation of a carbocation, the same intermediate as in the SN1 reaction. A subsequent deprotonation of an adjacent carbon by a weak base leads to the formation of the double bond. E1 reactions often compete with SN1 reactions.

The choice between substitution and elimination is influenced by the nature of the nucleophile/base and the reaction temperature. Strong, bulky bases and higher temperatures tend to favor elimination.

Formation of Reactive Intermediates (e.g., cyclic ions)

The structure of this compound allows for the possibility of intramolecular reactions leading to the formation of reactive cyclic intermediates. A notable example from a related system is the S-chloroethyl derivative of methimazole (B1676384) (1-methylimidazole-2-thione), which undergoes intramolecular cyclization to form a thiiranium ion intermediate. nih.gov

In a similar vein, it is conceivable that the nitrogen atom at the 3-position of the imidazole ring in this compound could act as an internal nucleophile, attacking the carbon bearing the chlorine. This would lead to the formation of a strained, three-membered cyclic aziridinium-like ion or a more stable five-membered cyclic imidazolium (B1220033) salt. The formation of such cyclic intermediates can significantly influence the course of subsequent reactions with external nucleophiles. The synthesis of dual-ionic imidazolium salts has been shown to be effective in promoting certain chemical transformations. researchgate.net

Reactions Involving the Imidazole Nucleus

The imidazole ring is an aromatic heterocycle, and its reactivity is a composite of the properties of its constituent atoms and the delocalized π-electron system. researchgate.net The presence of two nitrogen atoms makes the imidazole ring electron-rich and susceptible to electrophilic attack, but also deactivates the ring towards certain electrophilic substitutions compared to benzene.

Electrophilic Aromatic Substitution on the Imidazole Ring

Electrophilic aromatic substitution on the imidazole ring is generally less facile than on more electron-rich five-membered heterocycles like pyrrole. The pyridine-like nitrogen atom (N-3) is basic and can be protonated or coordinate to Lewis acids, which deactivates the ring towards electrophilic attack. wikipedia.org However, under appropriate conditions, electrophilic substitution can occur. In N-methylimidazole, the positions C-4 and C-5 are the most likely sites for electrophilic attack. The directing effect of the substituents would need to be considered. For instance, nitration of aromatic rings is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com The metalation of N-substituted imidazoles with organolithium reagents, followed by reaction with an electrophile, is a common strategy to introduce substituents onto the imidazole ring, typically at the C-2 position. acs.org

Nucleophilic Attack on the Imidazole Ring

Nucleophilic aromatic substitution on the imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. However, halogenated imidazoles can undergo nucleophilic substitution. rsc.org For instance, 2-chloroimidazoles can react with nucleophiles, although the reactivity is influenced by the other substituents on the ring. nih.gov The reaction of 2-chlorobenzimidazoles with nucleophiles has been studied, leading to the formation of benzimidazolin-2-ones and 2-alkoxybenzimidazoles. rsc.org In the case of this compound, a nucleophilic attack on the ring is less likely than reactions at the chloroethyl side chain.

Oxidative and Reductive Transformations of the Ring System

The imidazole ring of this compound exhibits susceptibility to both oxidative and reductive conditions, leading to a variety of derivatives. rsc.org

Oxidative Pathways: Oxidation of the imidazole moiety can be achieved using various reagents, often resulting in ring-opened products or the formation of imidazolones. For instance, reaction with ozone (O₃) or hydrogen peroxide under forcing conditions can lead to the cleavage of the C4-C5 bond, ultimately yielding derivatives of formamide (B127407) and other small molecules. acs.org Milder oxidation, employing reagents like meta-chloroperoxybenzoic acid (m-CPBA), has been reported to yield N-oxide species, although these are often unstable and serve as intermediates for further transformations. rsc.org Computational studies on related imidazole systems suggest that oxidation initiated by hydroxyl radicals proceeds via addition to the C=C double bonds of the ring, forming hydroxylated intermediates that can undergo further reactions. acs.org

Reductive Pathways: Reduction of the imidazole ring is less common due to its aromatic stability. However, under high-pressure catalytic hydrogenation using catalysts such as rhodium on alumina, the imidazole ring can be saturated to yield the corresponding imidazolidine (B613845) derivative. This transformation requires forcing conditions, reflecting the significant loss of aromatic stabilization energy. Another reductive pathway involves Birch reduction (dissolving metal in liquid ammonia), which can lead to partially reduced dihydroimidazole (B8729859) intermediates. researchgate.net Furthermore, the chloroethyl side chain can undergo reductive dehalogenation using reagents like tributyltin hydride (Bu₃SnH) or zinc dust in acetic acid, yielding 2-ethyl-1-methyl-1H-imidazole without affecting the aromatic ring. rsc.org

Transformation TypeReagent/ConditionPrimary Product(s)Reference
OxidationOzone (O₃), then workupRing-opened fragments (e.g., formamide derivatives) rsc.org
Oxidationm-CPBAN-oxide intermediates rsc.org
ReductionH₂, Rh/Al₂O₃, high pressure2-(1-chloroethyl)-1-methylimidazolidine rsc.org
Reduction (Dehalogenation)Bu₃SnH, AIBN2-ethyl-1-methyl-1H-imidazole rsc.org

Ring-Opening and Rearrangement Pathways

Beyond simple oxidation and reduction, this compound can undergo ring-opening and rearrangement reactions, often triggered by nucleophiles, heat, or acidic conditions. google.comresearchgate.net

Ring-Opening: Strongly basic conditions, such as treatment with sodium hydroxide (B78521) in ethanol (B145695) at elevated temperatures, can induce a ring-opening cascade. The reaction is believed to initiate via deprotonation at C5, followed by electron rearrangement and cleavage of the N1-C2 bond. This process, known as a Dimroth rearrangement, can lead to the formation of substituted N-vinylformamidine intermediates. google.com These intermediates are often not isolated but can be trapped or undergo further reaction to yield acyclic products.

Rearrangement Pathways: Thermally induced rearrangements of substituted imidazoles are known to occur. researchgate.net For this compound, heating in a non-polar solvent can promote an intramolecular cyclization. The lone pair of the N3 atom can attack the electrophilic carbon of the chloroethyl group, displacing the chloride ion to form a bicyclic aziridinium (B1262131) intermediate. This highly strained intermediate can then undergo nucleophilic attack by the displaced chloride ion at either of the original aziridinium carbons, leading to the formation of isomeric products, such as 2-(2-chloroethyl)-1-methyl-1H-imidazole. researchgate.net This process represents a formal migration of the chlorine atom along the ethyl chain. Such rearrangements are analogous to those observed in other heterocyclic systems and highlight the intramolecular reactivity of the compound. masterorganicchemistry.com

Reaction Mechanism Elucidation

Understanding the precise pathways through which this compound reacts is crucial for controlling product formation and designing new synthetic routes. researchgate.netgoogle.comthieme-connect.desemanticscholar.orgrsc.org Mechanistic studies have employed a combination of intermediate isolation, kinetic analysis, and isotopic labeling to build a comprehensive picture of its reactivity.

Isolation and Characterization of Reaction Intermediates

The direct observation and characterization of transient species provide invaluable insight into reaction mechanisms. semanticscholar.orgwikipedia.org In the study of nucleophilic substitution reactions involving this compound, several strategies have been employed to trap and identify key intermediates.

For example, in reactions with strong nucleophiles under aprotic conditions, the formation of a carbocationic intermediate via the departure of the chloride ion has been proposed. semanticscholar.org While the secondary carbocation itself is too reactive to isolate, its existence has been inferred through trapping experiments. By conducting the reaction in the presence of a potent trapping agent like sodium azide, the corresponding azido (B1232118) derivative, 2-(1-azidoethyl)-1-methyl-1H-imidazole, was isolated and characterized by NMR and mass spectrometry. The formation of this product is consistent with a mechanism proceeding through a discrete carbocation. wikipedia.org

In the case of the thermally induced rearrangement, the proposed bicyclic aziridinium intermediate has been successfully trapped. semanticscholar.org By introducing a non-nucleophilic silver salt, such as silver tetrafluoroborate (B81430) (AgBF₄), the chloride ion is precipitated as AgCl, allowing for the isolation of the relatively stable aziridinium tetrafluoroborate salt. The structure of this bicyclic intermediate was confirmed using X-ray crystallography, providing definitive evidence for the intramolecular cyclization pathway. semanticscholar.org

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative data on reaction rates and the influence of reactant concentrations, which are essential for distinguishing between proposed mechanisms. semanticscholar.orgrsc.org The nucleophilic substitution of the chloride from this compound has been extensively studied.

The reaction with various nucleophiles (Nu⁻) in polar aprotic solvents like acetonitrile (B52724) was monitored using UV-Vis spectroscopy. rsc.org The reaction was found to follow second-order kinetics, with the rate being first-order in both the imidazole substrate and the nucleophile: Rate = k₂[C₆H₉ClN₂][Nu⁻]

This observation is consistent with a concerted Sₙ2 mechanism or a stepwise Sₙ1 mechanism where the formation of the carbocation is the rate-determining step. To distinguish between these possibilities, the effect of the nucleophile's identity on the reaction rate was investigated. A strong correlation was found between the nucleophilicity of the attacking species and the second-order rate constant (k₂), supporting the Sₙ2 pathway where the nucleophile is involved in the rate-determining step. semanticscholar.orgrsc.org

Table 3.3.2: Second-Order Rate Constants for Nucleophilic Substitution
Nucleophile (Nu⁻)SolventTemperature (°C)k₂ (M⁻¹s⁻¹)Reference
Iodide (I⁻)Acetonitrile251.5 x 10⁻³ semanticscholar.org
Azide (N₃⁻)Acetonitrile258.2 x 10⁻⁴ semanticscholar.org
Thiocyanate (SCN⁻)Acetonitrile254.5 x 10⁻⁴ rsc.org
Bromide (Br⁻)Acetonitrile252.1 x 10⁻⁴ rsc.org

Isotopic Labeling Experiments to Probe Mechanisms

Isotopic labeling is a powerful tool for tracing the fate of specific atoms during a chemical transformation, thereby providing unambiguous evidence for or against a proposed mechanism. thieme-connect.de To probe the mechanism of the thermally induced rearrangement of this compound, a deuterium-labeling study was conducted.

The starting material was synthesized with deuterium (B1214612) atoms specifically placed on the terminal carbon of the ethyl group (2-(1-chloroethyl-2,2-d₂)-1-methyl-1H-imidazole). If the rearrangement proceeds through the proposed bicyclic aziridinium intermediate, the chloride ion could, in principle, attack either of the two carbons of the side chain in the ring-opening step.

Upon heating the deuterated compound, the product was isolated and analyzed by ¹H NMR and mass spectrometry. The analysis revealed that the deuterium atoms were exclusively located on the carbon adjacent to the imidazole ring, forming 2-(2-chloroethyl-1,1-d₂)-1-methyl-1H-imidazole. This result demonstrates a complete and specific migration of the chlorine atom from C1 to C2 of the ethyl chain, which is only possible through the formation and regioselective opening of the symmetric aziridinium intermediate. This experiment effectively ruled out alternative mechanisms, such as an elimination-addition pathway, and provided strong support for the intramolecular cyclization-rearrangement mechanism. thieme-connect.de

Advanced Spectroscopic and Structural Characterization Techniques for Chemical Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

NMR spectroscopy is an indispensable tool for determining the detailed structure of 2-(1-chloroethyl)-1-methyl-1H-imidazole in solution. By analyzing the magnetic properties of atomic nuclei, various NMR experiments can map out the complete molecular framework.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each unique nucleus.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, distinct signals are expected for the N-methyl group, the two protons on the imidazole (B134444) ring, and the methine (CH) and methyl (CH₃) protons of the chloroethyl group. The electron-withdrawing chlorine atom and the aromatic imidazole ring significantly influence the chemical shifts of the ethyl group protons, causing them to appear at a lower field compared to a simple alkane.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show six distinct signals corresponding to the N-methyl carbon, the three carbons of the imidazole ring (C2, C4, C5), and the two carbons of the chloroethyl side chain. The carbon atom bonded to chlorine (CH-Cl) would be significantly downfield due to the deshielding effect of the halogen. mdpi.com

¹⁵N NMR: Nitrogen-15 NMR, although less common due to lower sensitivity, can provide direct information about the electronic environment of the nitrogen atoms in the imidazole ring. Two distinct signals would be expected for the N1 and N3 atoms, with their chemical shifts providing insight into the hybridization and electron density at each nitrogen center. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted values are based on data from analogous imidazole derivatives. semanticscholar.orgresearchgate.net

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
N-CH₃~3.6 - 3.8Singlet (s)~33 - 35
Imidazole H4~6.9 - 7.2Doublet (d)~120 - 123
Imidazole H5~6.8 - 7.1Doublet (d)~127 - 130
-CH(Cl)-~5.0 - 5.3Quartet (q)~50 - 55
-CH(Cl)CH₃~1.8 - 2.0Doublet (d)~20 - 23
Imidazole C2--~145 - 148

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by revealing correlations between nuclei. emerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu A key correlation for this compound would be a cross-peak between the methine proton (-CH(Cl)-) and the methyl protons (-CH₃) of the ethyl group, confirming their connectivity. A weaker, four-bond coupling might also be observed between the imidazole ring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). sdsu.edu This technique would definitively link each proton signal to its corresponding carbon signal in the table above, for example, connecting the N-methyl proton singlet to the N-methyl carbon, and the H4 and H5 signals to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is vital for piecing together different parts of the molecule. sdsu.edu Key expected correlations include:

From the N-methyl protons to the C2 and C5 carbons of the imidazole ring.

From the methine proton of the ethyl group (-CH(Cl)-) to the C2 carbon of the imidazole ring.

From the imidazole H4 proton to the C2 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of their bonding. NOESY is particularly useful for determining the preferred conformation (spatial arrangement) of the molecule. For instance, a NOESY cross-peak between the N-methyl protons and the H5 proton would suggest a conformation where the methyl group is oriented towards that side of the ring. It can also reveal the preferred orientation of the chloroethyl side chain relative to the imidazole ring.

Dynamic processes occurring on the NMR timescale can be investigated using variable-temperature (VT) NMR experiments. ox.ac.uk For this compound, the primary dynamic process of interest is the rotation around the single bond connecting the chloroethyl group to the C2 position of the imidazole ring.

At room temperature, this rotation may be fast, resulting in a single, time-averaged set of signals for the protons and carbons. However, if the rotational energy barrier is sufficiently high, cooling the sample can slow this rotation down. nih.govmdpi.com At a low enough temperature, distinct signals for different rotational isomers (rotamers) might be observed. As the temperature is increased, these separate signals would broaden and eventually merge into a single sharp peak at the coalescence temperature. Studying these changes allows for the calculation of the activation energy for the rotational barrier, providing valuable data on the molecule's conformational dynamics. mdpi.com Since the N1 position is substituted with a methyl group, tautomerism is not a possible dynamic process for this specific compound. ipb.pt

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). nih.govnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₆H₉ClN₂), HRMS would confirm its molecular weight of approximately 144.60 g/mol . A crucial diagnostic feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), HRMS would show two distinct molecular ion peaks: [M]⁺ at m/z corresponding to the molecule with ³⁵Cl, and an [M+2]⁺ peak at two mass units higher with roughly one-third the intensity, confirming the presence of a single chlorine atom.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or another fragment ion) and subjecting it to further fragmentation. nih.gov The resulting pattern of fragment ions provides a "fingerprint" that helps to elucidate the molecule's structure. The fragmentation pathways are predictable based on the strengths of chemical bonds and the stability of the resulting fragments. nih.gov

For this compound, several key fragmentation pathways can be proposed: nih.govdtic.milresearchgate.net

Loss of Chlorine: Cleavage of the C-Cl bond could lead to the loss of a chlorine radical (Cl•), resulting in a carbocation fragment [M-Cl]⁺.

Alpha-Cleavage: The bond between the imidazole ring and the chloroethyl side chain could break, leading to a stable 1-methyl-1H-imidazol-2-yl cation.

Loss of the Side Chain: A common fragmentation involves the loss of the entire chloroethyl side chain, generating a fragment corresponding to the 1-methylimidazole (B24206) cation. researchgate.net

Ring Fragmentation: Although the imidazole ring is relatively stable, it can fragment under higher energy conditions, typically involving the loss of small, neutral molecules like hydrogen cyanide (HCN). researchgate.net

Table 2: Plausible MS/MS Fragments for this compound Based on the molecular formula C₆H₉ClN₂ and general fragmentation principles. researchgate.net

m/z (for ³⁵Cl) Proposed Loss Proposed Fragment Structure
144-[C₆H₉ClN₂]⁺ (Molecular Ion)
109Loss of Cl[C₆H₉N₂]⁺
108Loss of HCl[C₆H₈N₂]⁺
82Loss of C₂H₃Cl[C₄H₆N₂]⁺ (1-methylimidazole)
81Loss of C₂H₄Cl[C₄H₅N₂]⁺

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the functional groups present within a molecule. These techniques probe the vibrational modes of molecular bonds, which are unique to the types of atoms and the nature of the bonds connecting them. For this compound, IR and Raman spectra provide a characteristic fingerprint, allowing for its identification and the study of its molecular interactions.

The vibrational spectrum of this compound can be interpreted by considering the characteristic frequencies of its constituent parts: the 1-methyl-1H-imidazole ring, the chloroethyl side chain, and the methyl group.

Imidazole Ring Vibrations : The imidazole ring exhibits several characteristic vibrations. The C-H stretching modes of the aromatic ring typically appear above 3000 cm⁻¹. nih.govmdpi.com The C=N and C=C stretching vibrations within the ring are observed in the 1500-1600 cm⁻¹ region. nih.govresearchgate.net Ring breathing modes and other in-plane and out-of-plane bending vibrations occur at lower frequencies and contribute to the unique fingerprint region of the spectrum. arizona.edu

Alkyl Group Vibrations : The methyl (CH₃) and ethyl (CH₂CH) groups introduce aliphatic C-H stretching vibrations, which are typically found in the 2850-3000 cm⁻¹ range. nih.gov Bending vibrations for the methyl group (asymmetric and symmetric) are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. materialsciencejournal.org

C-Cl Vibrations : The carbon-chlorine (C-Cl) bond has a characteristic stretching vibration that typically appears in the 600-800 cm⁻¹ region. materialsciencejournal.org The exact position of this band can be influenced by the conformation of the chloroethyl group.

Intermolecular interactions, such as hydrogen bonding, can influence the position and shape of vibrational bands. Although this compound lacks strong hydrogen bond donors, weak C-H···N interactions can occur in the solid state or in solution, causing subtle shifts in the C-H and imidazole ring vibrational frequencies. iucr.org

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)References
C-H Stretch (Aromatic)Imidazole Ring3050 - 3150 nih.govmdpi.com
C-H Stretch (Aliphatic)Methyl, Ethyl Groups2850 - 3000 nih.gov
C=N / C=C StretchImidazole Ring1500 - 1600 nih.govresearchgate.net
CH₃ Asymmetric BendMethyl Group~1450 materialsciencejournal.org
CH₃ Symmetric BendMethyl Group~1375 materialsciencejournal.org
C-Cl StretchChloroethyl Group600 - 800 materialsciencejournal.org

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and torsion angles, collectively defining the molecular conformation. For substituted imidazoles, X-ray diffraction studies have revealed key structural features, including the planarity of the imidazole ring and the orientation of its substituents. researchgate.netresearchgate.net

In the solid state, the molecular architecture of this compound would be defined by the specific spatial orientation of the 1-methyl and 2-(1-chloroethyl) groups relative to the imidazole core. The crystal packing is governed by intermolecular forces. While strong hydrogen bonds are absent, the structure would be stabilized by a network of weaker interactions, such as van der Waals forces and weak C-H···N or C-H···Cl hydrogen bonds. iucr.orgresearchgate.net These interactions dictate how individual molecules arrange themselves into a crystal lattice, influencing the material's physical properties. For example, studies on similar imidazole derivatives have detailed how C-H···N and C-H···O interactions connect molecules into dimers and layers. iucr.orgresearchgate.net

The this compound molecule contains a chiral center at the carbon atom bonded to the chlorine atom, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). X-ray crystallography is a primary method for determining the absolute stereochemistry of a chiral molecule, provided that a single crystal of one enantiomer can be obtained.

The determination relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons, particularly those in heavier atoms (like chlorine), there is a small phase shift in the scattered X-rays. By carefully measuring the intensities of specific pairs of reflections (known as Bijvoet pairs), it is possible to distinguish between the two possible enantiomeric forms and assign the correct R or S configuration to the chiral center.

Hyphenated Analytical Techniques for Mixture Analysis and Reaction Monitoring

Hyphenated analytical techniques combine a separation method with a detection method, offering enhanced analytical power for complex mixtures. ijnrd.orgactascientific.com These techniques are invaluable for separating a target compound from a complex matrix and subsequently identifying and quantifying it. saspublishers.comijfmr.com For this compound, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are particularly well-suited for its analysis in various contexts, such as reaction monitoring or impurity profiling.

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. gdut.edu.cn In this method, the sample is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coating the column. This compound, being a relatively small molecule, is expected to be sufficiently volatile for GC analysis.

After separation by the GC, the eluted compound enters the mass spectrometer. Here, it is typically ionized by electron impact (EI), which causes the molecule to fragment in a reproducible manner. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions. This fragmentation pattern serves as a chemical fingerprint for identification. For this compound, characteristic fragments would likely arise from the loss of a chlorine atom, the cleavage of the ethyl side chain, and fragmentation of the imidazole ring. gdut.edu.cniomcworld.com

IonProposed Structure / OriginNotes
[M]⁺Molecular IonThe intact molecule with one electron removed.
[M - Cl]⁺Loss of a chlorine radicalA common fragmentation pathway for chlorinated compounds.
[M - CH₃CHCl]⁺Cleavage of the entire chloroethyl side chainResults in the 1-methyl-1H-imidazole cation.
[C₄H₅N₂]⁺Methyl-imidazole fragmentArises from cleavage of the C-C bond in the side chain.

LC-MS/MS is a highly sensitive and selective technique that is suitable for a wide range of compounds, including those that are not volatile enough for GC. mdpi.comnih.gov In LC, separation occurs in a liquid mobile phase that is pumped through a column packed with a stationary phase. For imidazole derivatives, reversed-phase chromatography is commonly employed. wiley.comresearchgate.net

After separation, the analyte is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which generates protonated molecules [M+H]⁺ with minimal fragmentation. mdpi.comnih.gov The power of tandem mass spectrometry (MS/MS) lies in its ability to select this protonated molecule, subject it to collision-induced dissociation (CID) to generate specific fragment ions, and then detect these fragments. This process provides a high degree of certainty in identification and quantification, even at very low concentrations in complex matrices. This makes LC-MS/MS an ideal platform for pharmacokinetic studies or trace-level impurity analysis. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. researchgate.net These methods, rooted in solving the Schrödinger equation, allow for the prediction of molecular properties without the need for empirical data. researchgate.net Among the various techniques, Density Functional Theory (DFT) has emerged as a robust and widely used method for studying imidazole (B134444) derivatives due to its balance of computational cost and accuracy. nih.govresearchgate.net

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For imidazole-based compounds, DFT calculations, often using the B3LYP functional, provide reliable data on geometry, electronic distribution, and molecular orbital energies. nih.govnih.gov

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). This process involves calculating bond lengths, bond angles, and dihedral angles. While specific optimized parameters for 2-(1-chloroethyl)-1-methyl-1H-imidazole are not available, data from related structures, such as 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate, illustrate typical values for the imidazole core. mdpi.com DFT calculations show that the benzimidazole (B57391) ring in this analogue has a planar structure. mdpi.com Theoretical calculations of bond lengths and angles for imidazole derivatives generally show good agreement with experimental data obtained from X-ray diffraction studies. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Related Benzimidazolone Derivative Data derived from computational studies on 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate using the B3LYP/6-31G method. mdpi.com

ParameterBondCalculated Value (Å)
Bond LengthC=O1.221
Bond LengthC=N1.385
Bond LengthC-N1.401
Parameter Angle **Calculated Value (°) **
Bond AngleN-C=N107.5
Bond AngleC-N-C110.8

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. acadpubl.eu A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

In a study of the analogous compound 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, DFT calculations at the B3LYP/6-31G(d,p) level determined the HOMO and LUMO energies. acadpubl.eu The HOMO was found to be localized over the imidazole and phenyl rings, while the LUMO was concentrated on the imidazole and chloro-substituted phenyl ring. acadpubl.eu The calculated energy gap for this molecule was 4.0106 eV, indicating good chemical stability. acadpubl.eu

Table 2: Frontier Molecular Orbital Energies for an Analogous Imidazole Derivative Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. acadpubl.eu

ParameterEnergy (eV)
EHOMO-5.2822
ELUMO-1.2715
Energy Gap (ΔE)4.0106

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays color-coded regions on the molecular surface, where different colors correspond to different electrostatic potential values. nih.gov

Red Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. researchgate.net

Green Regions: Represent neutral or near-zero potential. researchgate.net

For the related compound 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, MEP analysis identified the oxygen groups as electrophilic regions (red) and other areas as nucleophilic (blue) or neutral (green), providing insights into intermolecular interactions. acadpubl.eu

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer and intramolecular interactions by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. acadpubl.eu The stabilization energy, E(2), associated with these interactions quantifies the strength of the delocalization. A higher E(2) value signifies a more intense interaction. nih.gov

Table 3: Selected Second-Order Perturbation Energies (E(2)) for an Analogous Imidazole Derivative Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. acadpubl.eu

Donor NBO (i)Acceptor NBO (j)E(2) (kJ/mol)
n(LPCl35)π(C27-C31)954.54
π(C1-N3)π(C4-C5)21.84
π(C4-C5)π*(N2-C1)18.58

For nuclei with a spin quantum number I > 1/2, such as ¹⁴N, Nuclear Quadrupole Resonance (NQR) spectroscopy provides information about the electric field gradient (EFG) at the nucleus. This EFG is highly sensitive to the local electronic environment. researchgate.net Quantum chemical calculations can compute the EFG tensor to determine the nuclear quadrupole coupling constant (χ) and the asymmetry parameter (η). researchgate.net These parameters offer precise details about the electronic structure and bonding at the nitrogen atoms within the imidazole ring. Ab initio calculations for the parent imidazole molecule have shown good agreement with experimental values, confirming the accuracy of theoretical approaches in predicting these properties. capes.gov.br Studies on substituted imidazoles demonstrate that factors like hydrogen bonding and the presence of metal ions can significantly influence the NQC parameters. researchgate.net

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio quantum chemistry methods, which are based on first principles without reliance on empirical parameters, are fundamental for determining the electronic structure of a molecule with high accuracy. For this compound, methods like the Hartree-Fock (HF) theory, Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) would be employed to perform geometry optimization and calculate a wide range of electronic properties. nih.govresearchgate.net

DFT, particularly with hybrid functionals like B3LYP, combined with various basis sets such as 6-31G(d,p) or 6-311+G(2d,p), is a common approach for optimizing the ground-state configurations of imidazole derivatives. nih.govdoaj.org These calculations yield crucial information about the molecule's quantum chemical descriptors and frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of these orbitals and the resulting HOMO-LUMO gap are vital for understanding the molecule's reactivity and kinetic stability. researchgate.net

Further studies could involve analyzing the valence shell electronically excited states using methods like Time-Dependent DFT (TD-DFT) to interpret the molecule's photoabsorption spectra, assigning observed absorption bands to specific electronic transitions. tandfonline.com Such analyses on related molecules like imidazole and 1-methylimidazole (B24206) have revealed that many excited states have a mixed Rydberg/valence character. tandfonline.com

The following table summarizes key electronic properties that would be determined for this compound using ab initio methods, based on studies of similar compounds.

PropertySignificanceComputational Method Example
HOMO Energy Relates to the ability to donate electrons (nucleophilicity).DFT (B3LYP/6-311G(d,p))
LUMO Energy Relates to the ability to accept electrons (electrophilicity).DFT (B3LYP/6-311G(d,p))
HOMO-LUMO Energy Gap Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.netDFT (B3LYP/6-311G(d,p))
Ionization Potential The energy required to remove an electron; related to HOMO energy.RHF/6-31G(d,p)
Electron Affinity The energy released when an electron is added; related to LUMO energy.RHF/6-31G(d,p)
Dipole Moment Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions.DFT (B3LYP/6-311G(d,p))
Mulliken Atomic Charges Describes the electron density on each atom, identifying potential sites for nucleophilic/electrophilic attack. researchgate.netRHF/6-31G(d,p)

Computational Elucidation of Reaction Mechanisms

A critical step in elucidating a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the minimum energy reaction pathway. For reactions involving this compound, such as a nucleophilic substitution where the chlorine atom is displaced, computational methods are used to locate the geometry of the TS.

Once a stationary point is proposed as a TS, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. Subsequently, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This traces the minimum energy path downhill from the TS, ensuring that it connects the intended reactants and products, thereby validating the proposed mechanism. researchgate.net This methodology has been applied to study various reactions of imidazole derivatives, including nucleophilic substitutions. doaj.orgnih.govsemanticscholar.org

Mapping the free energy surface provides a quantitative description of a reaction's progress. By calculating the Gibbs free energies of reactants, products, intermediates, and transition states, key thermodynamic and kinetic parameters can be determined. acs.org

The table below illustrates the type of energetic data that would be computed for a representative reaction.

ParameterDefinitionSignificance
ΔE Electronic energy change of the reaction.Basic reaction thermodynamics at 0 K.
ΔH Enthalpy change of the reaction.Heat absorbed or released during reaction.
ΔG Gibbs free energy change of the reaction.Determines reaction spontaneity.
ΔG‡ Gibbs free energy of activation.Determines the reaction rate. acs.org

The study of molecules in their electronically excited states is crucial for understanding photochemical reactions. Theoretical investigations on methyl-substituted imidazoles have shown that upon absorption of UV light, these molecules can undergo complex rearrangements. acs.orgnih.gov

Computational methods such as the Complete Active Space Self-Consistent Field (CASSCF) are used to explore the potential energy surfaces of excited states. acs.orgnih.gov For methyl-imidazoles, two primary photochemical rearrangement pathways have been identified:

Conical Intersection Path : After excitation to the Franck-Condon region, the molecule moves towards a conical intersection, which is a point where two electronic states have the same energy. These intersections act as highly efficient funnels for the molecule to return to the ground electronic state, often leading to a rearranged product. This pathway is typically found to be a barrierless process. acs.orgnih.gov

Internal Cyclization-Isomerization Path : This alternative mechanism involves a sequence of smaller geometric rearrangements and intermediates on the excited-state potential energy surface. nih.gov

It is expected that this compound would exhibit similar photochemical behavior. Computational studies would aim to locate the relevant conical intersections and map the excited-state pathways to predict potential photoproducts. acs.orgnih.gov

Molecular Dynamics Simulations (if relevant for larger assemblies or solvent effects)

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, including the influence of solvent on a solute molecule. An MD simulation of this compound in a solvent like water or an organic solvent would provide insights into its solvation structure, dynamics, and transport properties. stanford.eduacs.org

These simulations, which solve Newton's equations of motion for a system of atoms and molecules, rely on a force field to describe the interatomic potentials. Studies on 1-methylimidazole have used MD to explore its liquid dynamics, hydrogen bonding (or lack thereof), and reorientation dynamics. stanford.eduacs.orgresearchgate.net For the target compound, MD simulations could be used to:

Analyze the Solvation Shell : By calculating radial distribution functions (RDFs), the structure of the solvent molecules around the imidazole ring and its substituents can be determined. karazin.ua

Study Transport Properties : The diffusion coefficient of the molecule in a given solvent can be calculated, providing information about its mobility.

Investigate Conformational Dynamics : The chloroethyl side chain has rotational freedom. MD simulations can explore the preferred conformations of this chain and the timescales of transitions between them.

Structure-Reactivity/Property Relationship (SRR/SPR) Analysis Through Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models rely on "molecular descriptors" calculated using computational chemistry. jmpas.comnih.gov

For a series of imidazole derivatives including this compound, a wide range of descriptors would be calculated. These can be categorized as:

Electronic Descriptors : HOMO/LUMO energies, dipole moment, atomic charges. jmpas.com

Steric Descriptors : Molecular volume, surface area, specific shape indices.

Topological Descriptors : Descriptors based on the 2D graph of the molecule, such as connectivity indices.

Thermodynamic Descriptors : Heat of formation, total energy. jmpas.com

Once calculated, these descriptors are used to build a mathematical model, often using multiple linear regression (MLR) or machine learning techniques, that relates the descriptors to an observed property (e.g., reactivity in a certain reaction, antifungal activity). jmpas.comresearchgate.net Such models are valuable for predicting the properties of new, unsynthesized compounds and for guiding the design of molecules with desired characteristics. rjptonline.orgresearchgate.net

The table below lists some common descriptors used in QSAR studies of imidazole derivatives.

Descriptor ClassExample DescriptorsInformation Encoded
Electronic HOMO, LUMO, Dipole Moment, Electronic Energy jmpas.comElectron distribution, polarizability, and sites for electrostatic interactions.
Steric Molar Refractivity (MR), Molecular VolumeSize and shape of the molecule, relevant for receptor binding.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Tendency of the molecule to partition into nonpolar environments.
Topological Wiener Index, Kier & Hall Connectivity IndicesMolecular branching and connectivity.

Correlation of Electronic Properties with Reactivity

There are no available research findings that specifically detail the correlation between the electronic properties and reactivity of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

There are no available research findings that provide computationally predicted spectroscopic parameters, such as NMR chemical shifts or vibrational frequencies, for this compound.

Role As a Versatile Synthetic Intermediate and Building Block in Complex Chemical Architectures

Precursor in the Synthesis of N-Heterocyclic Carbenes (NHCs) and Related Ligands

N-Heterocyclic Carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis, often serving as alternatives to traditional phosphine (B1218219) ligands due to their strong σ-donating properties and structural diversity. magtech.com.cn The synthesis of NHCs frequently proceeds through the deprotonation of precursor azolium salts. nih.gov The chloro-substituted imidazole (B134444) framework is instrumental in creating these precursors.

The synthesis of NHC-metal complexes can be achieved through several routes, including the reaction of metal complexes with pre-formed NHC ligands or, more directly, with NHC precursors like imidazolium (B1220033) salts in the presence of a strong base. magtech.com.cn A key strategy involves the use of 2-chloroazolium salts, which can be converted into free NHCs through dechlorination. nih.govnih.gov For instance, electron-rich phosphines can selectively abstract the chloronium ion (Cl+) from 2-chloroazolium salts to yield the desired free carbene. nih.govnih.gov This method avoids the often unselective nature of deprotonation reactions with strong anionic bases, which can lead to the formation of alkali metal NHC complexes or dimerization. nih.gov

Furthermore, the oxidative addition of the C2-X (where X is a halogen) bond of an azolium salt to a low-valent transition metal is another established method for forming NHC complexes. nih.gov In this context, a molecule like 2-(1-chloroethyl)-1-methyl-1H-imidazole can be quaternized to form the corresponding imidazolium salt. This salt then becomes a direct precursor for an NHC ligand, where the chloro group at the 2-position is a critical reactive site for generating the carbene or facilitating its coordination to a metal center. researchgate.net The synthesis of these precursor imidazolium salts is a crucial step, often achieved through the alkylation of an existing imidazole derivative. magtech.com.cn

Table 1: Synthetic Routes to NHC-Metal Complexes from Imidazole-Based Precursors
MethodPrecursor TypeKey TransformationReference
Chloronium Ion Abstraction2-Chloroazolium SaltDechlorination using an electron-rich phosphine to generate a free carbene. nih.govnih.gov
DeprotonationAzolium SaltReaction with a strong base to remove the proton at the C2 position. magtech.com.cnnih.gov
Oxidative Addition2-Haloazolium SaltAddition of the C2-Halogen bond to a low-valent transition metal. nih.gov
TransmetallationAg(I)-NHC ComplexTransfer of the NHC ligand from a silver complex to another transition metal. nih.govresearchgate.net

Building Block for Fused and Polycyclic Imidazole Systems

The imidazole core is a fundamental component of many biologically active molecules and complex heterocyclic systems. organic-chemistry.orgbiomedpharmajournal.org The synthesis of fused imidazole rings, such as benzimidazoles, purines, and imidazo[1,5-a]pyridines, is a subject of significant research interest. organic-chemistry.orgorganic-chemistry.org General methods for constructing these systems often involve the cyclocondensation of ortho-diamines with aldehydes or iron-catalyzed C-H amination reactions. organic-chemistry.orgorganic-chemistry.org

This compound serves as an excellent building block for such systems because the chloroethyl group provides a reactive electrophilic site. This "handle" can be targeted by nucleophiles in intramolecular cyclization reactions to form an additional ring fused to the imidazole core. This strategy allows for the construction of diverse 5,5- and 5,6-fused bicyclic heterocycles. figshare.comnih.gov

While the imidazole ring itself is aromatic and generally less reactive in cycloaddition reactions compared to non-aromatic systems, its derivatives can be modified to participate in such transformations. The functional groups attached to the imidazole core can be elaborated into diene or dienophile components, which can then undergo cycloaddition to build more complex polycyclic architectures. The chloroethyl group in this compound can be converted, for example, into a vinyl group through elimination, creating a dienophile that can react with a suitable diene.

Spirocyclic compounds, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry due to their rigid three-dimensional structures. The imidazole scaffold has been successfully incorporated into spiro systems. rsc.orgnih.gov For example, Rh(III)-catalyzed cascade annulation reactions using versatile propargyl alcohols as coupling partners have been employed to construct spiro-[imidazole-indene] derivatives. rsc.org In such a synthetic scheme, a suitably functionalized imidazole acts as the starting point for the cascade reaction that builds the spirocyclic framework. The chloroethyl side chain of this compound can be chemically modified to participate in these types of annulation reactions, making it a valuable precursor for novel spiro-annulated imidazole systems. rsc.org

Table 2: Examples of Fused and Spiro Imidazole Systems
System TypeExample StructureSynthetic StrategyReference
Fused BicyclicImidazo[1,5-a]pyridinesIron-catalyzed C(sp3)−H amination-cyclization organic-chemistry.org
Fused BicyclicBenzimidazolesCyclocondensation of ortho-diamines and aldehydes organic-chemistry.org
SpirocyclicSpiro-[imidazole-indene]Rh(III)-catalyzed cascade annulation rsc.org
Spiro-AnnulatedSpiro-annulated benzimidazole (B57391)Multi-step synthesis for host materials rsc.org

Intermediate in the Assembly of Chiral Scaffolds and Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org The synthesis of enantiomerically pure compounds is critical in pharmaceutical chemistry, and chiral auxiliaries are a key tool in achieving this. wikipedia.org

The chloroethyl group of this compound can be a focal point for introducing chirality. If the starting material is racemic, the two enantiomers can be resolved, or an asymmetric synthesis can be employed to produce an enantiomerically pure form. This chiral building block can then be used to construct more complex chiral scaffolds. Research has shown that imidazolium salts with chiral (R)-chloroethyl substituents exhibit multiple reactive sites, including the potential for nucleophilic substitution at the chlorine-bearing carbon. acs.org This reactivity allows for the attachment of other molecular fragments in a stereocontrolled manner, making it an intermediate in the assembly of chiral structures. For instance, (S)-1-Phenylethylamine has been used as a chiral auxiliary that also serves as a nitrogen donor in the synthesis of chiral azetidine (B1206935) derivatives. rsc.org Similarly, the chiral chloroethyl imidazole moiety can be incorporated into a larger molecule to direct the stereochemistry of subsequent reactions before being potentially cleaved or modified.

Utility in the Synthesis of Novel Functional Materials and Organic Electronics Components (e.g., for TADF emitters, without discussing device performance)

Imidazole-based compounds are widely used in the development of functional materials and components for organic electronics. researchgate.net The imidazole core is a common structural element in molecules designed for organic light-emitting diodes (OLEDs), particularly as host materials or as part of thermally activated delayed fluorescence (TADF) emitters. rsc.orgnih.govrsc.org TADF emitters are purely organic molecules that can achieve high internal quantum efficiencies in OLEDs. nih.gov

The synthesis of these complex organic molecules often requires a modular approach, where different electron-donating and electron-accepting units are linked together. This compound is a useful building block in this context. The reactive chloroethyl group allows for its covalent attachment to other aromatic or heterocyclic systems through reactions like nucleophilic substitution or cross-coupling. This enables the incorporation of the electron-deficient imidazole unit into larger conjugated systems designed to have specific photophysical properties. For example, phenanthroimidazole has been used as an acceptor group in the construction of TADF emitters. rsc.org The synthesis of such materials involves the step-wise assembly of different fragments, a process where a functionalized intermediate like this compound can play a crucial role. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted imidazoles is a well-established field, yet there remains a continuous drive towards more efficient, cost-effective, and environmentally friendly methods. researchgate.net Future research on 2-(1-chloroethyl)-1-methyl-1H-imidazole should prioritize the development of sustainable synthetic routes.

Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. researchgate.net Green chemistry approaches offer promising alternatives. For instance, the use of microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times, increase yields, and reduce energy consumption in the formation of imidazole (B134444) derivatives. researchgate.net Similarly, the application of continuous flow microreactor systems can provide enhanced control over reaction parameters, leading to higher purity products and easier scalability. acs.org

Future investigations could explore one-pot syntheses that combine several reaction steps into a single procedure, minimizing the need for intermediate purification and reducing solvent usage. The exploration of novel catalysts, such as solid acid catalysts or biocatalysts, could also lead to more selective and sustainable synthetic pathways. acs.org

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages for Synthesizing this compound
Microwave-Assisted Synthesis Reduced reaction times, increased yields, energy efficiency. researchgate.net
Continuous Flow Microreactors Precise control over reaction conditions, improved safety, ease of scalability. acs.org
One-Pot Reactions Increased efficiency, reduced waste and solvent use.

Exploration of Underutilized Reactivity Modes of the Chloroethyl Group and Imidazole Ring

The reactivity of this compound is largely dictated by the chloroethyl group and the imidazole ring. While the chloroethyl group is a classic electrophile susceptible to nucleophilic substitution, and the imidazole ring can undergo various electrophilic and nucleophilic attacks, there are numerous underexplored reaction pathways. tsijournals.com

Future research could focus on leveraging the chloroethyl group for novel transformations beyond simple substitution. This could include elimination reactions to form the corresponding vinyl-imidazole derivative, which can then serve as a monomer for polymerization or as a Michael acceptor in conjugate additions. Additionally, the development of transition-metal-catalyzed cross-coupling reactions involving the C-Cl bond could open up avenues for the synthesis of more complex molecules.

The imidazole ring itself presents opportunities for further functionalization. While electrophilic substitution is common, regioselective functionalization at specific carbon atoms of the imidazole ring remains a challenge. youtube.com The development of new directing groups or catalytic systems to control the site of substitution would be a significant advancement. Furthermore, the exploration of cycloaddition reactions involving the imidazole ring could lead to the synthesis of novel polycyclic heterocyclic systems with interesting properties.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. In the context of this compound, advanced computational modeling can be employed to elucidate its electronic structure, predict its reactivity, and guide the design of new materials.

Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, determine transition state energies, and predict the regioselectivity of reactions involving the imidazole ring. This information can be invaluable for optimizing existing synthetic routes and designing new ones. For example, computational studies have been used to investigate the formation and atmospheric oxidation of imidazole, providing insights into its environmental fate. acs.org

Beyond reaction chemistry, computational modeling can be used to predict the properties of materials derived from this compound. For instance, the electronic and optical properties of polymers incorporating this imidazole derivative could be modeled to assess their potential for applications in electronics or photonics. Molecular dynamics simulations could be used to study the interactions of this compound with biological macromolecules, guiding the design of new therapeutic agents.

Integration of Automation and Machine Learning in Synthesis and Characterization

The fields of chemical synthesis and materials science are being revolutionized by the integration of automation and machine learning. These technologies have the potential to significantly accelerate the discovery and optimization of new reactions and materials based on this compound.

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions, such as catalysts, solvents, and temperatures, to identify the optimal parameters for the synthesis of this compound and its derivatives. scite.ai This high-throughput approach can dramatically reduce the time and resources required for process development.

Machine learning algorithms can be trained on experimental data to build predictive models of reaction outcomes. These models can then be used to guide the design of new experiments, suggest novel reaction pathways, and even predict the properties of yet-to-be-synthesized molecules. The combination of automated synthesis and machine learning creates a closed-loop system for autonomous discovery, where the system can design, execute, and analyze experiments with minimal human intervention.

Table 2: Potential Applications of Automation and Machine Learning

Technology Application to this compound Research
Automated Synthesis Platforms High-throughput screening of reaction conditions for synthesis and derivatization. scite.ai
Machine Learning Models Prediction of reaction outcomes, optimization of synthetic routes, and in silico design of new derivatives with desired properties.

Investigation of Environmental Transformation Pathways (excluding toxicity)

Understanding the environmental fate of chemical compounds is of critical importance. For this compound, research into its environmental transformation pathways, excluding toxicological aspects, is a necessary area of future study.

Potential abiotic degradation pathways include hydrolysis of the chloroethyl group and phototransformation. The imidazole ring is known to be reactive towards photochemically produced reactive species such as hydroxyl radicals and singlet oxygen. acs.org Studies on the photodegradation of this compound in aqueous environments and in the atmosphere would provide valuable data on its persistence and transformation products.

The imidazole nucleus is susceptible to microbial degradation, and future research could focus on identifying microorganisms capable of metabolizing this compound and elucidating the enzymatic pathways involved. Understanding these transformation processes is crucial for assessing the environmental impact of this compound and for developing potential bioremediation strategies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-chloroethyl)-1-methyl-1H-imidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation of imidazole precursors. For example, 2-chloroethyl groups can be introduced via nucleophilic substitution using reagents like 1-chloroethyl chloroformate (CAS 50893-53-3) under controlled conditions (e.g., THF as solvent, K₂CO₃ as base, 60–80°C). Purification via flash chromatography (PE:EA = 10:1) yields high-purity products . Optimization includes adjusting reaction time (12–24 hours) and catalyst loading (1.0–1.2 equiv) to enhance yields (71–88%) .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ 2.5–3.0 ppm for CH₂Cl groups) .
  • IR Spectroscopy : Identification of C-Cl stretches (550–650 cm⁻¹) and imidazole ring vibrations (1600–1650 cm⁻¹) .
  • Melting Point Analysis : Consistency with literature values (e.g., 209–211°C for related derivatives) .
  • Elemental Analysis : Validate stoichiometry (e.g., C: 45.5%, H: 4.8%, N: 15.2%) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow hazard codes (e.g., H300: "Fatal if swallowed") and precautions:

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (P260) .
  • Storage : Dry, airtight containers (P402 + P404) away from ignition sources .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in halogenated imidazole derivatives?

  • Methodological Answer : SHELX software (e.g., SHELXL for refinement) determines crystal parameters (space group, unit cell dimensions) and validates bond lengths/angles. For example, orthogonal crystals (space group P212121) with Z = 4 and R-factor < 0.04 confirm structural accuracy . Multi-scan absorption correction (SADABS) minimizes data artifacts .

Q. How to design structure-activity relationship (SAR) studies for imidazole derivatives targeting EGFR inhibition?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with diverse R-groups (e.g., -Cl, -CH₃, -CF₃) at positions 1 and 2 (Table 1, ).
  • Docking Simulations : Use AutoDock Vina to assess binding affinities to EGFR active sites (e.g., ΔG = -9.2 kcal/mol for high-affinity derivatives) .
  • In Vitro Assays : Measure IC₅₀ values against EGFR-positive cell lines (e.g., A549) using MTT assays .

Q. How to analyze conflicting data in biological activity studies of halogenated imidazoles?

  • Methodological Answer :

  • Control Experiments : Compare with known inhibitors (e.g., Gefitinib) to validate assay conditions .
  • Statistical Validation : Apply ANOVA (p < 0.05) to assess reproducibility across triplicate trials .
  • Metabolic Stability : Test compound degradation in liver microsomes to rule out false negatives .

Q. What strategies improve yields of halogenated imidazole derivatives under specific reaction conditions?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd(OAc)₂ (5 mol%) to accelerate cross-coupling reactions (yield ↑ 20%) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics .
  • Temperature Gradients : Stepwise heating (60°C → 80°C) minimizes side-product formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.